

# Benzyl N-hydroxycarbamate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to **Benzyl N-hydroxycarbamate**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Benzyl N-hydroxycarbamate** (CAS No. 3426-71-9), a versatile reagent pivotal in pharmaceutical research and synthetic organic chemistry. We will move beyond simple data recitation to offer field-proven insights into its core chemical properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.

## Core Chemical Identity and Physicochemical Properties

**Benzyl N-hydroxycarbamate**, also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine or N-Cbz-hydroxylamine, is a stable, crystalline solid that serves as a cornerstone reagent for introducing a protected hydroxylamine moiety.<sup>[1][2][3]</sup> Its benzyloxycarbonyl (Cbz or Z) protecting group offers robust stability under various conditions while allowing for clean deprotection, typically via catalytic hydrogenation. This combination of stability and reactivity makes it an invaluable intermediate.<sup>[4]</sup>

The fundamental structure of the molecule is depicted below.

Caption: Molecular Structure of **Benzyl N-hydroxycarbamate**.

## Summary of Physicochemical Data

The quantitative properties of **Benzyl N-hydroxycarbamate** are summarized below for quick reference. These values are critical for experimental design, including solvent selection and reaction temperature control.

Property	Value	Reference(s)
CAS Registry Number	3426-71-9	[5]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[2][5]
Molecular Weight	167.16 g/mol	[2][5]
Appearance	White to off-white crystalline solid/powder	[1][4]
Melting Point	65-70 °C	[1][6][7]
Boiling Point	373.4 °C at 760 mmHg (estimated)	[4][6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
Storage Temperature	Room Temperature, keep sealed in dry	[1]
Sensitivity	Moisture Sensitive	[1]

## Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **Benzyl N-hydroxycarbamate** post-synthesis or before use.

- <sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The five aromatic protons of the benzyl group typically appear as a multiplet in the  $\delta$  7.2-7.4 ppm range. A sharp singlet corresponding to the two benzylic methylene (-CH<sub>2</sub>-) protons is expected around  $\delta$  5.1 ppm. The N-H and O-H protons are exchangeable and may appear as broad singlets.

- <sup>13</sup>C NMR (Carbon NMR): The carbon spectrum will show signals for the aromatic carbons between  $\delta$  127-138 ppm, the benzylic carbon around  $\delta$  65-70 ppm, and the carbonyl carbon of the carbamate group significantly downfield, typically in the  $\delta$  155-160 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the 3200-3400 cm<sup>-1</sup> region, corresponding to the O-H and N-H stretching vibrations. A strong, sharp peak characteristic of the carbonyl (C=O) group in the carbamate will be present around 1680-1720 cm<sup>-1</sup>.<sup>[2][8]</sup>
- Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]<sup>+</sup> at m/z 168.06.

## Synthesis and Purification Protocol

The most reliable and widely used synthesis of **Benzyl N-hydroxycarbamate** involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride under basic conditions.<sup>[7]</sup> This procedure is effective due to the high reactivity of the acid chloride with the nucleophilic hydroxylamine and the use of a base to neutralize the HCl generated, driving the reaction to completion.

Caption: Workflow for Synthesis and Purification.

## Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures.<sup>[7]</sup>

- Prepare Base Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, ~1.5 equivalents) in deionized water. The sodium carbonate acts as a base to neutralize the HCl salt of hydroxylamine and the HCl byproduct formed during the reaction, preventing the protonation of the hydroxylamine nucleophile.
- Add Hydroxylamine: To the stirring carbonate solution, add hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl, ~1.1-1.2 equivalents) portion-wise. Stir until fully dissolved.

- **Prepare Benzyl Chloroformate:** In a separate beaker, dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane (DCM).
- **Reaction Execution:** Cool the hydroxylamine solution in an ice-water bath. Slowly add the benzyl chloroformate/DCM solution dropwise via the dropping funnel over approximately 4 hours. **Causality Insight:** A slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of side products, such as dibenzyl carbonate.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.
- **Workup and Extraction:** Transfer the reaction mixture to a separatory funnel. Add more deionized water to fully dissolve the salts. Separate the organic (DCM) layer. Extract the aqueous layer three times with fresh portions of DCM to recover any dissolved product.<sup>[7]</sup>
- **Washing and Drying:** Combine all organic extracts and wash them with a saturated brine solution. This step helps to remove residual water and inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Solvent Removal:** Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator at a bath temperature below 40 °C. This will yield the crude product.
- **Purification by Recrystallization:** Dissolve the crude solid in a minimal amount of hot DCM. Cool the solution to 0 °C in an ice-water bath and then slowly add petroleum ether dropwise until the solution becomes cloudy, inducing crystallization. Allow the solution to crystallize at 0 °C for at least one hour.<sup>[7]</sup> **Causality Insight:** The DCM/petroleum ether solvent system is chosen for its differential solubility properties. The product is soluble in DCM but poorly soluble in petroleum ether, allowing for selective precipitation of the pure compound upon addition of the anti-solvent.
- **Isolation and Drying:** Collect the white crystalline product by vacuum filtration, wash the crystals with a pre-cooled mixture of petroleum ether and DCM (e.g., 3:1 v/v), and dry under

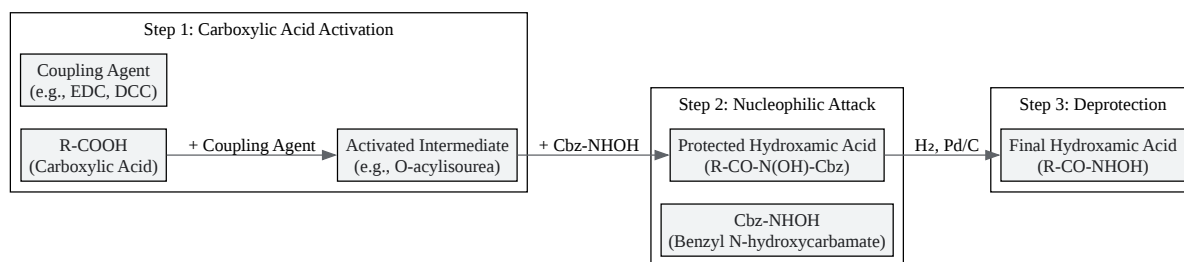
vacuum at a modest temperature ( $\sim 35\text{ }^{\circ}\text{C}$ ).<sup>[7]</sup> A typical yield for this procedure is in the 60-70% range.

## Core Reactivity and Synthetic Applications

The primary utility of **Benzyl N-hydroxycarbamate** lies in its function as a stable, protected source of hydroxylamine, particularly for the synthesis of hydroxamic acids.

## Synthesis of Hydroxamic Acids

Hydroxamic acids ( $\text{R-CO-NHOH}$ ) are a class of compounds with significant biological activity, notably as inhibitors of metalloenzymes like histone deacetylases (HDACs).<sup>[9]</sup> The direct synthesis of hydroxamic acids from carboxylic acids and free hydroxylamine can be challenging due to the instability of hydroxylamine and competing side reactions. **Benzyl N-hydroxycarbamate** provides a robust Cbz-protected hydroxylamine that can be cleanly coupled to carboxylic acids using standard peptide coupling reagents.



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Caption: Reaction Mechanism for Hydroxamic Acid Synthesis.

## Representative Protocol: Carboxylic Acid to Hydroxamic Acid

- **Acid Activation:** Dissolve the carboxylic acid (1.0 equivalent) and **Benzyl N-hydroxycarbamate** (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and, optionally, an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Causality Insight: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (an O-acylisourea ester), which is susceptible to nucleophilic attack. HOBt is often included to suppress side reactions and minimize potential racemization if the carboxylic acid has a chiral center.
- **Coupling Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine. This aqueous workup removes the coupling agent byproducts and unreacted starting materials.
- **Purification of Protected Intermediate:** Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the resulting crude Cbz-protected hydroxamic acid by flash column chromatography on silica gel.
- **Deprotection:** Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %). Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
- **Final Isolation:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with fresh solvent. Concentrate the filtrate under reduced pressure to yield the final hydroxamic acid.

## Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount.

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[10][11]</sup>

- Handling: **Benzyl N-hydroxycarbamate** is listed as an irritant.[2] Avoid contact with skin, eyes, and clothing. Do not breathe in the dust. Handle in a well-ventilated area or a chemical fume hood.[10][12]
- Storage: The compound is sensitive to moisture.[1] Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**Benzyl N-hydroxycarbamate** is a highly valuable and versatile reagent in modern organic synthesis. Its stability as a protected form of hydroxylamine, combined with straightforward and high-yielding synthetic protocols, makes it an indispensable tool for researchers, particularly in the development of hydroxamic acid-based therapeutics. Understanding the principles behind its synthesis and application allows for its effective and safe implementation in the laboratory.

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- To cite this document: BenchChem. [Benzyl N-hydroxycarbamate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014954#benzyl-n-hydroxycarbamate-chemical-properties]

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